molecular formula C22H27BrN2O4 B3948309 1-[(2-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid

1-[(2-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid

Cat. No.: B3948309
M. Wt: 463.4 g/mol
InChI Key: SKOCDTQWQARZTC-UHFFFAOYSA-N
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Description

1-[(2-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine; oxalic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with bromophenyl and ethylphenyl groups, and it is often used in conjunction with oxalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine typically involves the reaction of 2-bromobenzyl chloride with 4-ethylbenzylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the bromophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.

    Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Phenyl-substituted piperazine.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

1-[(2-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors in the brain.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-[(2-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl and ethylphenyl groups play a crucial role in binding to these targets, leading to various biological effects. The piperazine ring provides a scaffold that enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chlorophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine
  • 1-[(2-Fluorophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine
  • 1-[(2-Methylphenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine

Uniqueness

1-[(2-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2.C2H2O4/c1-2-17-7-9-18(10-8-17)15-22-11-13-23(14-12-22)16-19-5-3-4-6-20(19)21;3-1(4)2(5)6/h3-10H,2,11-16H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOCDTQWQARZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid
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